N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
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Overview
Description
“4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of “4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine” can be represented by the SMILES stringC1CC (CCN1)c2nnc (o2)-c3ccccc3
. This indicates the presence of a piperidine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a fluorophenyl group . Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula isC13H15N3O
and its molecular weight is 229.28 . The InChI key for the compound is HGVYYGIMDHYGFJ-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Anticancer Applications
The synthesis of propanamide derivatives that incorporate the 4-piperidinyl-1,3,4-oxadiazole structure has shown promising anticancer properties. These compounds, including variations that feature a fluorophenyl group as part of their structure, have demonstrated significant potential as anticancer agents, with some exhibiting low IC50 values indicating strong anticancer activity relative to reference drugs like doxorubicin (Rehman et al., 2018).
Antibacterial and Antimicrobial Properties
Compounds synthesized from ethyl piperidin-4-carboxylate and featuring a 1,3,4-oxadiazole core have been evaluated for their antibacterial potentials. These studies have identified derivatives with moderate inhibitory effects against various bacterial strains, indicating potential applications in addressing bacterial infections (Iqbal et al., 2017).
Neuropharmacological Potential
A novel metabotropic glutamate receptor 5-selective positive allosteric modulator has been identified, showcasing preclinical antipsychotic-like and procognitive activities. This discovery suggests potential applications in treating neurological disorders such as schizophrenia (Liu et al., 2008).
Agricultural Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight, suggesting potential as agricultural chemicals to protect crops from bacterial diseases (Shi et al., 2015).
Chemical Synthesis and Analysis
Research into the synthesis and characterization of piperazine derivatives and their biological evaluation highlights the diverse chemical applications of compounds related to 4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine. These studies contribute to the expanding knowledge on the synthesis of heterocyclic compounds and their potential biological activities (Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is also classified as WGK 3, indicating a high hazard to water .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . They also exhibited anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Mode of Action
1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been found to exhibit a broad spectrum of biological activities . The mode of action of these derivatives often involves interactions with various cellular targets, leading to changes in cellular processes and functions .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities . These effects can lead to downstream changes in cellular processes and functions .
Pharmacokinetics
It’s known that the bioavailability of 1,2,4-oxadiazole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it’s likely that this compound could have various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of 1,2,4-oxadiazole derivatives .
Properties
IUPAC Name |
N-cyclohexyl-3-[2-[(3-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-18-8-7-9-19(16-18)17-30-26(34)31-22-13-6-5-12-21(22)24(33)29(25(31)28-30)15-14-23(32)27-20-10-3-2-4-11-20/h5-9,12-13,16,20H,2-4,10-11,14-15,17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSQYMIQXHMYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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